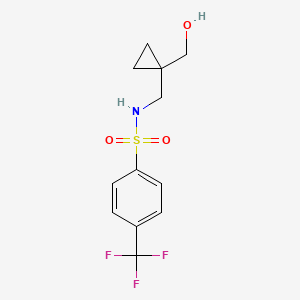

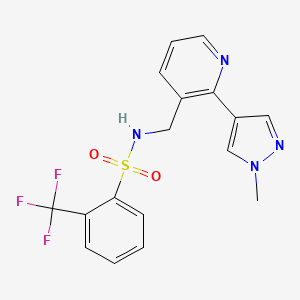

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties . The trifluoromethyl group attached to the benzene ring is often used in drug design to improve stability and enhance lipophilicity . The presence of a hydroxymethyl group attached to a cyclopropyl ring could potentially introduce interesting reactivity.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzenesulfonamide and trifluoromethyl groups are relatively stable, but could potentially undergo reactions under certain conditions . The hydroxymethyl group could be a site of reactivity, particularly in the presence of strong bases or acids .Applications De Recherche Scientifique

Chemical Synthesis and Characterization

N-substituted benzenesulfonamides, including derivatives similar to the compound , have been extensively explored for their potential in various biological applications. These compounds are synthesized through complex chemical reactions and are characterized using various spectral methods to confirm their structure. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel N-substituted benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the versatility of these compounds in research and potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Enzyme Inhibition Studies

The inhibition of enzymes like carbonic anhydrase (CA) is a critical area of study for various therapeutic applications. N-substituted benzenesulfonamides have been shown to be effective inhibitors of CA. For example, A. Di Fiore et al. (2011) conducted inhibition and structural studies on N-substituted benzenesulfonamides, revealing important aspects related to their inhibition mechanism. This research provides valuable insights into the design of enzyme inhibitors for therapeutic use (A. Di Fiore et al., 2011).

Photodynamic Therapy and Photophysical Properties

The compound and its derivatives have also been investigated for their photophysical properties, which are significant for applications like photodynamic therapy, a treatment method for cancer. M. Pişkin et al. (2020) synthesized new derivatives of benzenesulfonamide and studied their photophysical properties, indicating their potential in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

Drug Development and Biological Activities

Benzenesulfonamide derivatives have been explored for their potential as drug candidates. Their biological activities, such as anti-inflammatory, analgesic, and anticancer properties, are of significant interest. For example, the development of novel benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has been reported, highlighting their potential in treating various diseases including cancer (Ayumi Yamada et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3S/c13-12(14,15)9-1-3-10(4-2-9)20(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMILMEOPTFKXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2644228.png)

![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)

![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)

![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2644242.png)